1-Oxophosphinan-1-ium
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Overview
Description
Phosphinane 1-oxide is a cyclic organophosphorus compound characterized by a six-membered ring containing a phosphorus atom bonded to an oxygen atom This compound is part of the broader class of phosphine oxides, which are known for their stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphinane 1-oxide can be synthesized through several methods. One common approach involves the oxidation of phosphinanes using oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired phosphine oxide .
Industrial Production Methods: Industrial production of phosphinane 1-oxide often employs large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity, making the process more economically viable .
Chemical Reactions Analysis
Types of Reactions: Phosphinane 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphinate or phosphate derivatives.
Reduction: Reduction reactions can convert phosphinane 1-oxide back to the corresponding phosphinane.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphine oxide derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a catalyst.
Major Products: The major products formed from these reactions include various phosphine oxide derivatives, phosphinates, and phosphates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphinane 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Phosphinane 1-oxide derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into the use of phosphinane 1-oxide derivatives as potential therapeutic agents.
Industry: It is utilized in the development of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism by which phosphinane 1-oxide exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The phosphorus-oxygen bond is highly polar, allowing for strong interactions with nucleophiles and electrophiles. This property makes phosphinane 1-oxide an effective catalyst and reagent in various chemical reactions. The specific pathways involved depend on the nature of the reaction and the substrates used .
Comparison with Similar Compounds
Phosphine oxides: These include compounds like triphenylphosphine oxide and diphenylphosphine oxide, which share similar structural features and chemical properties.
Phosphonates: Compounds such as dimethyl methylphosphonate, which have a phosphorus-carbon bond instead of a phosphorus-oxygen bond.
Phosphinates: These include compounds like diethyl phosphinate, which have similar reactivity but different structural characteristics
Uniqueness: Phosphinane 1-oxide is unique due to its cyclic structure, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific spatial arrangements and reactivity profiles .
Properties
CAS No. |
890651-12-4 |
---|---|
Molecular Formula |
C5H10OP+ |
Molecular Weight |
117.11 g/mol |
IUPAC Name |
phosphinan-1-ium 1-oxide |
InChI |
InChI=1S/C5H10OP/c6-7-4-2-1-3-5-7/h1-5H2/q+1 |
InChI Key |
MFTKMJCLNKMCEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[P+](=O)CC1 |
Origin of Product |
United States |
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